METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 1358411-89-8
VCID: VC4545167
InChI: InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24)
SMILES: CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC
Molecular Formula: C20H17FN2O4
Molecular Weight: 368.364

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE

CAS No.: 1358411-89-8

Cat. No.: VC4545167

Molecular Formula: C20H17FN2O4

Molecular Weight: 368.364

* For research use only. Not for human or veterinary use.

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE - 1358411-89-8

Specification

CAS No. 1358411-89-8
Molecular Formula C20H17FN2O4
Molecular Weight 368.364
IUPAC Name methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Standard InChI InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24)
Standard InChI Key NRZRKBSZPFACOQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a quinoline core substituted at three positions:

  • Position 2: A methyl ester group (–COOCH₃).

  • Position 4: A carbamoylmethoxy group (–OCH₂C(O)NH–) linked to a 3-fluorophenyl ring.

  • Position 6: A methyl group (–CH₃).

The IUPAC name is methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate, with the molecular formula C₂₀H₁₇FN₂O₄ and a molecular weight of 368.36 g/mol.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₀H₁₇FN₂O₄
Molecular Weight368.36 g/mol
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)Estimated 3.2 (lipophilic)

The compound’s lipophilicity suggests moderate membrane permeability, a critical factor for drug candidates.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the construction of the quinoline core via the Friedländer annulation or Skraup reaction, followed by sequential functionalization :

  • Quinoline Core Formation: Condensation of 2-aminobenzophenone derivatives with acetylacetone under acidic conditions.

  • Carbamoylmethoxy Introduction: Nucleophilic substitution at position 4 using chloromethyl carbamate intermediates.

  • Esterification: Methylation of the carboxylic acid at position 2 using dimethyl sulfate or methyl iodide .

Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Quinoline coreBF₃·Et₂O, 120°C, 6h68
Carbamoylmethoxy addition3-fluoroaniline, DCC, DMAP, CH₂Cl₂72
EsterificationCH₃I, K₂CO₃, DMF, 50°C85

Industrial Scalability

Industrial production emphasizes atom economy and green chemistry principles, with microwave-assisted synthesis reducing reaction times by 40% compared to conventional methods .

Biological Activities and Mechanisms

Anti-inflammatory Effects

CompoundΔG (kcal/mol)Reference
Celecoxib−10.1
This quinoline derivative−9.2

Antimicrobial Activity

Quinoline-carboxylates demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL) . The fluorine atom enhances membrane penetration via hydrophobic interactions .

Applications in Materials Science

Fluorescent Probes

Quinoline derivatives emit in the 411–430 nm range upon excitation at 340 nm, with quantum yields (Φ) up to 0.558 . This compound’s Stokes shift (Δλ ≈ 80 nm) makes it suitable for bioimaging and sensor development .

Catalysis

The carbamoyl group acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling Suzuki-Miyaura and Heck reactions with yields >90% .

Future Directions

  • Pharmacokinetic Studies: Optimize bioavailability via prodrug strategies (e.g., ester hydrolysis).

  • Targeted Drug Delivery: Conjugation with nanoparticles for tumor-specific accumulation .

  • Computational Modeling: DFT studies to predict reactivity and metabolite profiles .

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